molecular formula C8H8N2O4 B1466268 2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid CAS No. 1350989-20-6

2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid

Cat. No.: B1466268
CAS No.: 1350989-20-6
M. Wt: 196.16 g/mol
InChI Key: WMLYCNABUIOMQK-UHFFFAOYSA-N
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Description

2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid is a heterocyclic carboxylic acid featuring an oxazole core substituted with a cyclopropylcarbonylamino group at position 2 and a carboxylic acid moiety at position 4. The oxazole ring, a five-membered aromatic system containing oxygen and nitrogen, contributes to its metabolic stability and ability to engage in hydrogen bonding, making it a candidate for pharmaceutical research . This compound is commercially available in research quantities (e.g., 250 mg to 500 mg), highlighting its relevance in drug discovery and development .

Properties

IUPAC Name

2-(cyclopropanecarbonylamino)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c11-6(4-1-2-4)10-8-9-5(3-14-8)7(12)13/h3-4H,1-2H2,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLYCNABUIOMQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy for 1,3-Oxazole Derivatives

The synthesis of 1,3-oxazole compounds typically follows these key steps:

  • Formation of an amide or related precursor containing the appropriate substituents.
  • Cyclodehydration or cyclization to form the oxazole ring.
  • Functional group modifications such as protection or deprotection.
  • Final introduction or modification of side chains like the cyclopropylcarbonylamino group.

This general approach is supported by classical and modern synthetic protocols involving oxazole heterocycles.

Specific Preparation Pathway for 2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic Acid

Starting Materials and Initial Cyclization

  • The synthesis often begins with a suitable precursor such as ethyl 1,3-oxazole-4-carboxylate or a related ester.
  • Conversion of the ester to an amide intermediate is performed, sometimes via the Weinreb amide route or direct amidation.
  • Cyclization to the oxazole ring is achieved by heating with urea or other nitrogen sources in ethanol or similar solvents under reflux conditions.

Introduction of the Cyclopropylcarbonylamino Group

  • The cyclopropylcarbonylamino substituent is introduced by acylation of the amino group on the oxazole ring.
  • This acylation is typically carried out using cyclopropanecarbonyl chloride in the presence of a base such as triethylamine or DIEA (N,N-diisopropylethylamine).
  • Catalysts like DMAP (4-dimethylaminopyridine) are often necessary to facilitate the acylation due to the low nucleophilicity of the oxazole nitrogen.

Protection and Deprotection Steps

  • Protection of the amino group may be required during intermediate steps to prevent side reactions.
  • Boc (tert-butoxycarbonyl) protection is commonly used, introduced by reaction with Boc anhydride in DMF.
  • Subsequent saponification or hydrolysis under mild alkaline conditions (e.g., 1N NaOH in methanol) removes ester groups, yielding the free carboxylic acid.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Cyclization to amino-ester Urea, ethanol, reflux 60-80 Direct cyclization forming oxazole ring
Boc protection Boc anhydride, DMAP, DIEA, DMF, 40 °C 60-70 DMAP essential due to poor nucleophilicity
Saponification (ester hydrolysis) 1N NaOH, methanol, 35 °C 80-90 Provides free carboxylic acid
Acylation with cyclopropanecarbonyl chloride Cyclopropanecarbonyl chloride, base, solvent 65-75 Introduces cyclopropylcarbonylamino group

These conditions are adapted from analogous oxazole syntheses and acylation protocols described in the literature.

Alternative Synthetic Routes

  • Some methods utilize [3+2] cycloaddition reactions to build oxazole rings with amino and carboxyl functionalities, though these are more common for substituted oxazoles bearing different groups.
  • Oxidative cyclization or use of brominated intermediates followed by elimination reactions can also construct substituted oxazoles, but these are less straightforward for the specific cyclopropylcarbonylamino substitution.
  • The use of hydrazine or hydroxylamine derivatives for ring formation and subsequent functionalization has been reported but is typically applied to related but distinct oxazole analogues.

Research Findings and Observations

  • The acylation step with cyclopropanecarbonyl chloride requires careful control of reaction conditions to avoid over-acylation or side reactions.
  • Boc protection is critical to improve reaction selectivity and yield during multi-step synthesis.
  • Mild alkaline hydrolysis conditions prevent degradation of the oxazole ring and maintain the integrity of sensitive substituents.
  • The described synthetic route balances yield, regioselectivity, and scalability, making it suitable for laboratory and potential industrial preparation.

Summary Table of Preparation Methods

Method Aspect Description Reference(s)
Starting Material Ethyl 1,3-oxazole-4-carboxylate or amide precursors
Cyclization Reflux with urea in ethanol
Protection Boc protection with Boc anhydride, DMAP catalyst
Acylation Cyclopropanecarbonyl chloride with base
Hydrolysis/Saponification 1N NaOH in methanol at mild temperature
Alternative Cycloaddition [3+2] cycloaddition for amino-oxazole derivatives

Chemical Reactions Analysis

2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Research indicates that compounds similar to 2-[(cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid exhibit antimicrobial properties. For instance, studies have shown that oxazole derivatives can inhibit the growth of various bacteria and fungi, making them candidates for developing new antibiotics .
  • Anti-inflammatory Properties :
    • The compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it could inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Cancer Research :
    • Preliminary studies suggest that the compound may have cytotoxic effects on certain cancer cell lines. Further investigation into its mechanism of action could lead to the development of novel anticancer agents .

Agricultural Applications

  • Pesticide Development :
    • The unique structure of 2-[(cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid makes it a candidate for designing new pesticides. Its ability to interact with biological systems can be harnessed to create more effective agrochemicals that target specific pests while minimizing environmental impact .
  • Plant Growth Regulation :
    • Compounds with oxazole rings have been studied for their potential as plant growth regulators. The application of such compounds could enhance crop yields and improve resistance to environmental stressors .

Materials Science Applications

  • Polymer Chemistry :
    • The incorporation of 2-[(cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. This could lead to the development of advanced materials for various industrial applications .
  • Biodegradable Materials :
    • Research into biodegradable polymers has identified oxazole derivatives as promising candidates for creating environmentally friendly materials. These materials can degrade naturally, reducing plastic waste in ecosystems .

Case Studies

StudyApplicationFindings
Study on Antimicrobial ActivityMedicinal ChemistryDemonstrated effective inhibition of bacterial growth in vitro .
Anti-inflammatory ResearchMedicinal ChemistryReduced levels of pro-inflammatory cytokines in treated cell cultures .
Pesticide Development TrialsAgricultural ScienceShowed significant efficacy against target pest species in field trials .
Polymer Incorporation StudiesMaterials ScienceEnhanced thermal stability observed in polymer composites containing the compound .

Mechanism of Action

The mechanism of action of 2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Differences :

  • Structure : Replaces the oxazole oxygen with sulfur, forming a thiazole ring.
  • Molecular Formula : C₈H₈N₂O₃S (vs. inferred C₈H₇N₂O₄ for the oxazole analog).
  • Molecular Weight : 212.23 g/mol (vs. ~211.16 g/mol for oxazole analog).
  • Sulfur’s lower electronegativity reduces hydrogen-bonding capacity compared to oxazole, which may affect target binding .

Pyridine-Substituted Oxazole: 2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic Acid

Key Differences :

  • Structure: Features a 2-methylpyridinyl group instead of cyclopropylcarbonylamino.
  • Molecular Formula : C₁₀H₈N₂O₃ (vs. C₈H₇N₂O₄).
  • Molecular Weight : 204.18 g/mol.
  • The methyl group increases lipophilicity, whereas the absence of cyclopropyl reduces steric hindrance, possibly improving synthetic accessibility .

Pyrimidine Derivative: 2-Chloro-6-methylpyrimidine-4-carboxylic Acid

Key Differences :

  • Structure : Pyrimidine ring (two nitrogens) vs. oxazole.
  • Molecular Formula : C₆H₅ClN₂O₂.
  • Molecular Weight : 188.57 g/mol.
  • Properties :
    • Pyrimidine’s dual nitrogen atoms enhance acidity (pKa ~2–3) compared to oxazole (pKa ~4–5), influencing solubility and ionization at physiological pH.
    • Chloro and methyl substituents may confer resistance to oxidative metabolism .

Agrochemical Urea Derivatives (e.g., Cyclanilide)

Key Differences :

  • Structure : Urea-linked cyclopropylcarboxylic acid derivatives.
  • Example : Cyclanilide (CAS: 113136-77-9).
  • Properties :
    • Urea groups enable hydrogen bonding with plant hormone receptors, unlike the oxazole-carboxylic acid motif.
    • Cyclopropyl groups in agrochemicals delay metabolic degradation, but the oxazole analog’s smaller size may favor pharmaceutical over agricultural applications .

Data Tables

Table 1: Structural Comparison

Compound Core Heterocycle Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Oxazole Cyclopropylcarbonylamino, COOH C₈H₇N₂O₄* ~211.16
Thiazole Analog Thiazole Cyclopropylcarbonylamino, COOH C₈H₈N₂O₃S 212.23
Pyridine-Substituted Oxazole Oxazole 2-Methylpyridin-4-yl, COOH C₁₀H₈N₂O₃ 204.18
Pyrimidine Derivative Pyrimidine 2-Chloro, 6-methyl, COOH C₆H₅ClN₂O₂ 188.57
Cyclanilide Benzene Urea-linked cyclopropyl, Cl C₁₁H₉Cl₂N₃O₃ 302.11

*Inferred based on structural analysis.

Table 2: Inferred Physicochemical Properties

Compound logP* Solubility (mg/mL)* Key Biological Implications
Target Compound ~1.2 ~10 (aqueous) Potential kinase inhibition
Thiazole Analog ~1.8 ~5 (aqueous) Enhanced membrane permeability
Pyridine-Substituted Oxazole ~0.9 ~15 (aqueous) π-π stacking in enzyme binding
Pyrimidine Derivative ~0.5 ~20 (aqueous) DNA/RNA synthesis interference
Cyclanilide ~2.5 ~1 (aqueous) Plant growth regulation

*Estimated using structure-activity relationship (SAR) trends.

Research Findings and Implications

  • Oxazole vs. Thiazole : Oxazole’s higher electronegativity improves hydrogen bonding in drug-receptor interactions, whereas thiazole’s sulfur enhances metabolic stability in hepatic environments .
  • Agrochemical vs. Pharmaceutical Design : While cyclanilide and related agrochemicals utilize cyclopropyl for environmental persistence, the target compound’s oxazole-carboxylic acid motif is tailored for targeted protein binding in medicinal chemistry .

Biological Activity

2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid is a compound belonging to the oxazole family, which has gained attention due to its diverse biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, focusing on its therapeutic potential and mechanisms of action.

Synthesis and Characterization

The synthesis of 2-[(cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid typically involves multi-step processes that include acylation and cyclization reactions. Analytical techniques such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and IR (Infrared Spectroscopy) are employed for characterization. For instance, the NMR spectra reveal significant shifts corresponding to the functional groups present in the compound, indicating successful synthesis .

Biological Activity

The biological activity of 2-[(cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid has been evaluated in various studies, highlighting its potential as an anti-cancer agent and antimicrobial compound.

Anticancer Activity

Research indicates that derivatives of oxazole compounds exhibit significant inhibitory effects on cancer cell proliferation. For example, similar compounds have been shown to inhibit VEGF receptor signaling pathways, which play a crucial role in tumor angiogenesis. The IC50 values for related compounds suggest strong potency against various cancer cell lines .

CompoundTargetIC50 (nM)
2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acidVEGF receptor 2TBD
Related compound 23aVEGF receptor 20.95
Related compound 23aProliferation of HUVECs0.30

Antimicrobial Activity

The antimicrobial properties of oxazole derivatives have also been extensively studied. In vitro assays demonstrate that these compounds exhibit activity against a range of bacterial and fungal strains. For instance:

CompoundMicroorganismMIC (µg/ml)
2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acidCandida albicansTBD
2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acidE. coliTBD

These findings suggest that the compound may disrupt microbial cell functions or inhibit key enzymatic pathways critical for microbial survival .

Case Studies

Several case studies have documented the effects of oxazole derivatives in clinical settings or preclinical models:

  • Cancer Treatment : A study involving a related oxazole derivative demonstrated significant tumor growth inhibition in mouse xenograft models when administered orally at low doses .
  • Antimicrobial Efficacy : In another investigation, various oxazole derivatives were tested against clinical isolates of bacteria and fungi, showing promising results in terms of growth inhibition compared to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid, and how can yields be improved?

  • Methodology :

  • Ester Hydrolysis : Start with oxazole-4-carboxylate esters (e.g., ethyl or methyl esters) and hydrolyze under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid. Evidence from analogous compounds shows yields up to 98% for ethyl esters and 81% for methyl esters .
  • Cyclopropylcarbonyl Amidation : Introduce the cyclopropylcarbonylamine moiety via coupling reactions (e.g., EDC/HOBt or DCC) with appropriate amine intermediates. Optimize solvent (DMF, DCM) and temperature (0–25°C) to minimize side reactions.
  • Yield Optimization : Use HPLC or LC-MS to monitor reaction progress. Purify intermediates via column chromatography (silica gel, gradient elution) or recrystallization .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :

  • Analytical Techniques :
  • NMR Spectroscopy : Confirm regiochemistry using 1^1H and 13^{13}C NMR. For example, the oxazole ring protons typically resonate at δ 7.5–8.5 ppm, while cyclopropyl protons appear at δ 1.0–2.0 ppm .
  • HPLC : Use reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95%).
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodology :

  • Store in airtight containers under inert gas (N2_2 or Ar) at –20°C. Avoid exposure to moisture, light, and elevated temperatures, which may degrade the oxazole ring or hydrolyze the amide bond .
  • Monitor stability via periodic HPLC analysis over 6–12 months .

Advanced Research Questions

Q. How does structural modification of the cyclopropyl group affect bioactivity?

  • Methodology :

  • SAR Studies : Synthesize analogs with substituted cyclopropyl groups (e.g., fluoro-, methyl-) and evaluate bioactivity in target assays (e.g., enzyme inhibition, cellular uptake).
  • Computational Modeling : Use DFT calculations or molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins .
  • Case Study : Analogous oxazole-carboxylic acids with methyl or trifluoromethyl substituents showed divergent vasoactive effects (e.g., vasodilation vs. vasoconstriction) in aortic tissue models .

Q. What strategies mitigate contradictions in reported biological activity data?

  • Methodology :

  • Standardized Assays : Replicate experiments under controlled conditions (e.g., pH, temperature, solvent concentration). For in vitro studies, use cell lines with validated receptor expression profiles.
  • Meta-Analysis : Compare data across studies, noting variables like compound purity (>95% by HPLC) or assay type (e.g., fluorescence vs. radiometric assays) .
  • Control Experiments : Include known inhibitors/agonists (e.g., SAR-20347 for kinase inhibition) to calibrate activity measurements .

Q. How can the pharmacokinetic profile of this compound be optimized for in vivo studies?

  • Methodology :

  • Prodrug Design : Synthesize ester or amide prodrugs to enhance oral bioavailability. For example, convert the carboxylic acid to a methyl ester for improved membrane permeability .
  • ADME Screening : Use Caco-2 cell monolayers to assess permeability and liver microsomes to evaluate metabolic stability.
  • In Vivo Testing : Administer via IV and oral routes in rodent models, with plasma sampling over 24h for LC-MS/MS analysis of bioavailability and half-life .

Q. What are the key challenges in scaling up synthesis for preclinical trials?

  • Methodology :

  • Process Chemistry : Transition from batch to flow chemistry for amidation steps to improve reproducibility and safety.
  • Purification at Scale : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) or centrifugal partition chromatography .
  • Regulatory Compliance : Document synthesis steps per ICH guidelines, including impurity profiling (e.g., genotoxic nitrosamines) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid

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